Brevetoxin A
Overview
Description
Mechanism of Action
Target of Action
Brevetoxin A, also known as Brevetoxin PbTx 1, is a neurotoxin produced by the dinoflagellate Karenia brevis . The primary targets of this compound are the voltage-gated sodium channels (VGSCs) in nerve cells . These channels play a crucial role in the propagation of action potentials in neurons, thereby controlling neuronal communication .
Mode of Action
This compound interacts with its targets, the VGSCs, by binding to them and causing persistent activation . This persistent activation leads to the disruption of normal neurological processes . It has been shown that this compound induces four distinct changes to sodium channel activity: a shift in activation to more negative potentials, longer mean open times, inhibition of fast inactivation, and a set of normal and partially inhibited channel sub-conductance states .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to neuronal signaling due to its interaction with VGSCs . The persistent activation of these channels disrupts the normal flow of sodium ions, which can lead to a range of downstream effects, including altered neuronal firing and potentially cell death .
Pharmacokinetics
It is known that this compound can be absorbed across gill membranes and exert its acute toxic effects in neuronal tissue . It has also been observed that this compound reached blood concentrations equal to 25–30 nM after 12 h following intraperitoneal (i.p.) injection in mice .
Result of Action
The result of this compound’s action is the disruption of normal neurological processes, leading to neurotoxic shellfish poisoning (NSP) in humans . Symptoms of NSP include nausea, diarrhea, vomiting, abdominal pain, paresthesia, myalgia, ataxia, bradycardia, loss of coordination, vertigo, and mydriasis . In marine animals, the toxicity of this compound can lead to significant mortalities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound by Karenia brevis is associated with harmful algal blooms, known as the “Florida red tide,” which occur in the Gulf of Mexico and along the southern East Coast of the United States . The combined action of wind and surf can produce a contaminated sea-salt spray which can be inhaled by beachgoers during a coastal bloom .
Preparation Methods
Brevetoxin A can be synthesized through a complex multi-step process. The total synthesis of this compound was first achieved by K. C. Nicolaou and coworkers in 1998 . The synthesis involves 123 steps with an average yield of 91% per step
Chemical Reactions Analysis
Brevetoxin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include various oxidized and reduced derivatives of this compound .
Scientific Research Applications
Brevetoxin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying complex polyether synthesis . In biology, this compound is used to study the effects of neurotoxins on marine life and human health . Additionally, this compound is used in environmental monitoring to detect harmful algal blooms and assess their impact on marine ecosystems .
Comparison with Similar Compounds
Similar compounds include ciguatoxins, which are produced by the dinoflagellate Gambierdiscus toxicus and share a similar polyether structure . Brevetoxin A is unique in its specific binding affinity for voltage-gated sodium channels and its association with Karenia brevis blooms . Other similar compounds include saxitoxins and tetrodotoxins, which also target sodium channels but have different structural features and sources .
Properties
IUPAC Name |
2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H70O13/c1-26-17-36-39(22-45(52)58-36)57-44-21-38-40(62-48(44,4)23-26)18-28(3)46-35(55-38)11-7-6-10-31-32(59-46)12-8-14-34-33(54-31)13-9-15-43-49(5,61-34)24-42-37(56-43)20-41-47(60-42)30(51)19-29(53-41)16-27(2)25-50/h6-8,14,25-26,28-44,46-47,51H,2,9-13,15-24H2,1,3-5H3/b7-6-,14-8-/t26-,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38-,39-,40+,41-,42-,43-,44+,46-,47+,48-,49+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVIMUPHKPHTKF-HQUFVKSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)(CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)C)OC3(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@](O7)(C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)C)O[C@@]3(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H70O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879996 | |
Record name | Brevetoxin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98112-41-5 | |
Record name | Brevetoxin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98112-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brevetoxin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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